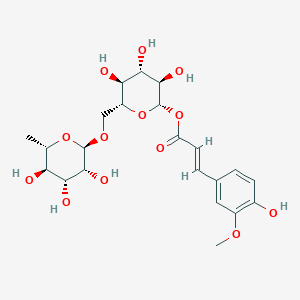
Clemomandshuricoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clemomandshuricoside B typically involves the glycosylation of β-D-Glucopyranose with a suitable aglycone. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Clemomandshuricoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone part can be reduced to alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in glycoside synthesis and structural analysis.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential antiviral properties, particularly against COVID-19.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Clemomandshuricoside B involves its interaction with specific molecular targets. It has been shown to bind to the main protease of SARS-CoV-2, inhibiting its activity and thus exhibiting antiviral effects . The pathways involved include the inhibition of viral replication and modulation of host immune responses.
Comparaison Avec Des Composés Similaires
- 3’,5-Dihydroxy-4’,6,7-Trimethoxyflavanone
- Isovitexin-2’-O-Rhamnoside
- Solafuranone
- ®-5,3’-Dimethyl hesperidin
- Phloretin 3’,5’-Di-C-glucoside
- Isomargaritene
- Margaritene
Comparison: Clemomandshuricoside B is unique due to its specific glycosidic structure and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising antiviral properties, making it a potential candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C22H30O13 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O13/c1-9-15(25)17(27)19(29)21(33-9)32-8-13-16(26)18(28)20(30)22(34-13)35-14(24)6-4-10-3-5-11(23)12(7-10)31-2/h3-7,9,13,15-23,25-30H,8H2,1-2H3/b6-4+/t9-,13+,15-,16+,17+,18-,19+,20+,21+,22-/m0/s1 |
Clé InChI |
IACGCNCKRUFSAK-BKJBWSIDSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
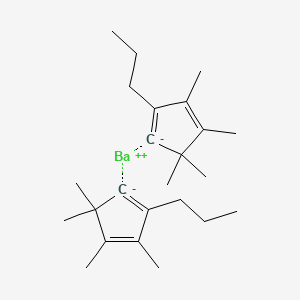
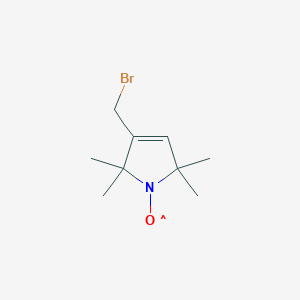
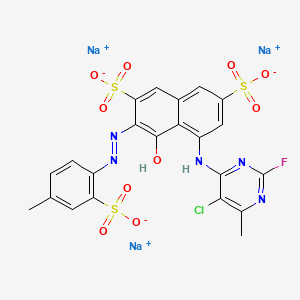
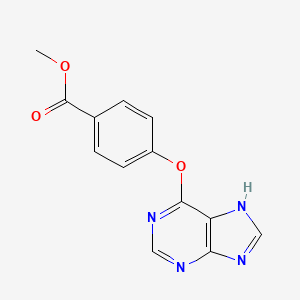
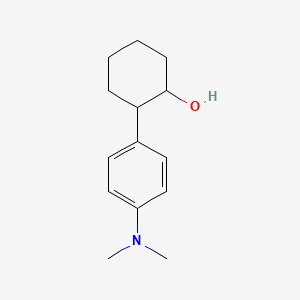
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
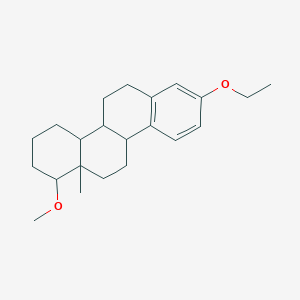
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
